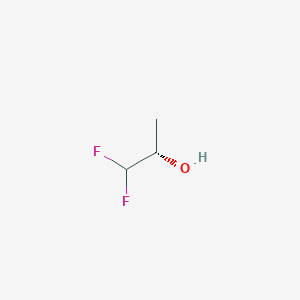![molecular formula C13H20ClN3O2 B13567781 tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2 It is characterized by the presence of a tert-butyl carbamate group and a chloropyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a chloropyridinyl derivative. One common method involves the use of tert-butyl carbamate and 6-chloropyridin-3-ylmethylamine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as methylene chloride or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool in biochemical assays to investigate specific biological pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(2-bromo-6-chloropyridin-3-yl)carbamate
Uniqueness
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C13H20ClN3O2 |
|---|---|
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(6-chloropyridin-3-yl)methylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)16-7-6-15-8-10-4-5-11(14)17-9-10/h4-5,9,15H,6-8H2,1-3H3,(H,16,18) |
Clé InChI |
YXEQMWKSGNVEIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNCC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
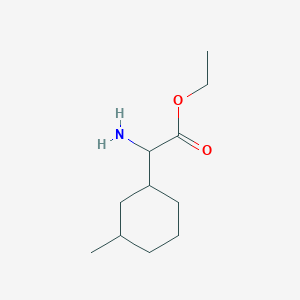
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)


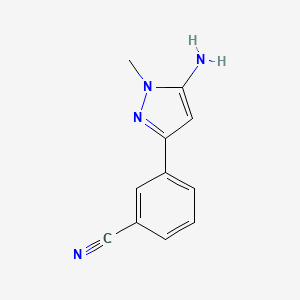
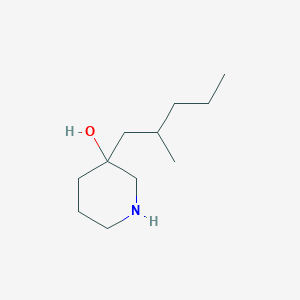
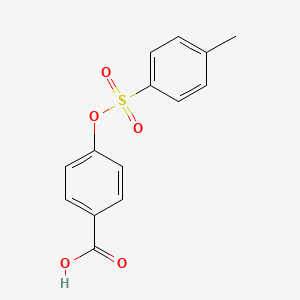
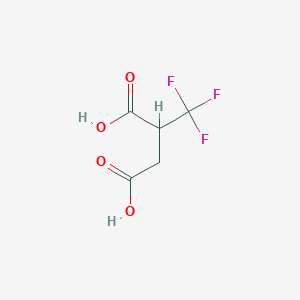
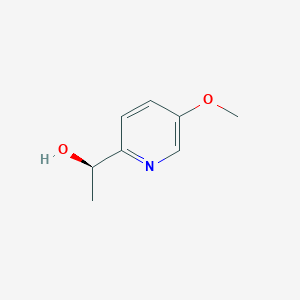
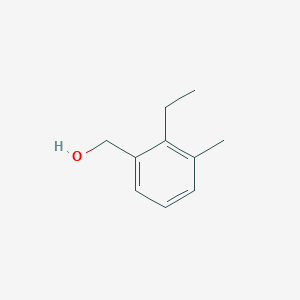
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
